4-Methyl-quinoline-2-thiol synthesis and properties
4-Methyl-quinoline-2-thiol synthesis and properties
An In-Depth Technical Guide to the Synthesis and Properties of 4-Methyl-quinoline-2-thiol
Executive Summary
4-Methyl-quinoline-2-thiol, with CAS Number 4437-65-4, is a heterocyclic compound of significant interest in synthetic and medicinal chemistry.[1][2] Characterized by a quinoline core substituted with a methyl group at the 4-position and a sulfur-containing functional group at the 2-position, its chemistry is dominated by a fascinating thiol-thione tautomerism.[1][3] This guide provides a comprehensive overview of its synthesis, physicochemical properties, and reactivity. We will delve into the mechanistic rationale behind common synthetic routes, detail protocols for its preparation and characterization, and explore its applications as a versatile chemical intermediate for drug development and materials science. This document is intended for researchers and scientists who require a deep technical understanding of this valuable scaffold.
The Critical Role of Thiol-Thione Tautomerism
A foundational concept in understanding the reactivity and properties of 4-Methyl-quinoline-2-thiol is its existence as an equilibrium mixture of two tautomers: the thiol form (4-methylquinoline-2-thiol) and the thione form (4-methyl-1H-quinoline-2-thione).[3] The position of this equilibrium is not fixed and is highly sensitive to the compound's environment, including its physical state (solid vs. solution), the polarity of the solvent, pH, and temperature.[3] For many related 2-substituted quinolines, the thione tautomer is the more stable form, a preference that often extends to this thio-analog.[3]
Spectroscopic analysis is paramount in determining the predominant tautomer under specific experimental conditions.[3] Notably, ¹³C NMR spectroscopy is a powerful tool, as the chemical shift of the C2 carbon can distinguish between the C-S bond of the thiol and the C=S bond of the thione, with the latter typically appearing further downfield.[3]
Caption: Thiol-Thione tautomeric equilibrium of the title compound.
Synthetic Strategies: A Mechanistic Perspective
The synthesis of 4-methyl-quinoline-2-thiol can be approached from several precursors. The choice of strategy is typically governed by the availability of starting materials and the desired scale of the reaction. The two most prevalent routes involve the conversion of a pre-formed quinoline ring.
Strategy 1: Nucleophilic Substitution of 2-Chloro-4-methylquinoline
This is a classical and highly effective method that leverages the principles of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atom in the quinoline ring activates the C2 position, making the chloro-substituent a good leaving group for displacement by a sulfur nucleophile.
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Causality: The choice of sodium sulfide (Na₂S) provides a potent, readily available source of nucleophilic sulfur.[4][5] The reaction is typically performed in a polar protic solvent like ethanol, which can solvate the ionic reagents. The addition of a catalytic amount of acid (HCl) can facilitate the reaction, likely by protonating the quinoline nitrogen, further enhancing the electrophilicity of the C2 carbon.[4]
Strategy 2: Thionation of 4-Methyl-quinolin-2(1H)-one
This approach is employed when the corresponding oxygen analog, 4-methyl-quinolin-2(1H)-one, is the more accessible starting material. It involves the direct conversion of the lactam (amide) carbonyl group into a thiocarbonyl (thioamide).
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Causality: Thionating agents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are used.[3] Lawesson's reagent is often preferred due to its better solubility in organic solvents and generally milder reaction conditions, which can lead to cleaner reactions and higher yields. The reaction requires high temperatures (reflux) to overcome the activation energy for the oxygen-sulfur exchange, necessitating the use of high-boiling solvents such as toluene or pyridine.[3]
Caption: Primary synthetic pathways to 4-Methyl-quinoline-2-thiol.
Physicochemical Properties and Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods provides a complete picture of the molecular structure.
| Property | Value | Source |
| CAS Number | 4437-65-4 | [1][2] |
| Molecular Formula | C₁₀H₉NS | [1][2] |
| Molecular Weight | 175.25 g/mol | [1][2] |
| Appearance | Solid | [1] |
Spectroscopic Data
The following table summarizes key spectroscopic data reported in the literature, which is crucial for validating a successful synthesis.
| Technique | Reported Signals / Features | Interpretation | Source |
| ¹H NMR | δ 13.4 (s, 1H), 7.1-8.09 (m, 5H), 2.4 (s, 3H) | The downfield singlet at 13.4 ppm is characteristic of the acidic SH (thiol) or NH (thione) proton. The multiplet corresponds to the 5 aromatic protons, and the singlet at 2.4 ppm is the C4-methyl group. | [4] |
| ¹³C NMR | δ 180.6 (-C=N), 19.2 (CH₃) | The peak at 180.6 ppm is indicative of the C2 carbon, suggesting the thione tautomer may be significant. The upfield peak at 19.2 ppm corresponds to the methyl carbon. | [4] |
| IR (KBr) | 2480 cm⁻¹ (ν C-SH), 1653 cm⁻¹ (ν C=N) | The band at 2480 cm⁻¹ suggests the presence of the thiol form, while the C=N stretch is a feature of the quinoline ring system. The presence of a C=S stretch (typically 1100-1250 cm⁻¹) or N-H stretch (3100-3400 cm⁻¹) would further clarify the predominant tautomer. | [3][4] |
| UV-Visible | λₘₐₓ (nm): 281, 380 | These absorptions are characteristic of the conjugated quinoline chromophore. | [4] |
| Mass Spec. | ESI or APCI | A prominent molecular ion peak at m/z 176 [M+H]⁺ or 174 [M-H]⁻ is expected, confirming the molecular weight. | [3] |
Reactivity and Applications
4-Methyl-quinoline-2-thiol is not just a final product but a versatile intermediate for further chemical transformations.[1]
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Synthetic Intermediate: The nucleophilic sulfur atom can be readily alkylated to produce a diverse library of 2-(alkylthio)quinolines.[1][6] These derivatives can be subjected to further reactions, such as additional nucleophilic substitutions at other positions on the quinoline ring.[6]
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Coordination Chemistry: The thiol/thione group serves as an excellent ligand for coordinating with various metal ions.[3] This property is exploited to synthesize Schiff base ligands and their metal complexes, which are investigated for potential biological activities, including antibacterial effects.[1]
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Fluorescent Probes: A key application lies in the design of fluorescent sensors.[1] The potent nucleophilicity of the thione sulfur can be harnessed to react with specific analytes, such as chemical warfare agent simulants. This reaction can induce a change in the molecule's electronic structure, triggering a measurable fluorescent signal for sensitive and selective detection.[1]
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Medicinal Chemistry Potential: While specific biological activities for this exact compound are not extensively reported, the quinoline scaffold is a well-known pharmacophore present in numerous antimicrobial, antifungal, and anticancer agents.[3] The presence of the thiol group offers a handle for enzyme inhibition, making it an attractive starting point for drug discovery programs.[3]
Detailed Experimental Protocol: Synthesis from 2-Chloro-4-methylquinoline
This protocol is adapted from the procedure reported by Sudhamani, et al. and provides a reliable method for the laboratory-scale synthesis of the title compound.[4]
Objective: To synthesize 4-Methyl-quinoline-2-thiol via nucleophilic substitution.
Materials:
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2-Chloro-4-methylquinoline
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Sodium sulfide (Na₂S)
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Ethanol (EtOH)
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Hydrochloric acid (HCl), concentrated
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Sodium carbonate (Na₂CO₃)
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Ice
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Deionized water
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Thin Layer Chromatography (TLC) plates (Silica gel)
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Eluent for TLC: Ethyl acetate:Carbon tetrachloride (8:2)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-chloro-4-methylquinoline in ethanol.
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Reagent Addition: Add sodium sulfide to the ethanolic solution in a 3:1 molar ratio relative to the 2-chloro-4-methylquinoline. Add a catalytic amount of concentrated HCl.
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Reaction: Heat the reaction mixture to reflux. The reaction progress should be monitored by TLC (Eluent: 8:2 Ethyl acetate/Carbon tetrachloride). The reaction is typically complete within 4 hours.
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Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water.
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Neutralization and Precipitation: Neutralize the aqueous mixture with sodium carbonate until the product precipitates out of the solution.
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Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
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Characterization: Dry the purified product and characterize it using NMR, IR, and Mass Spectrometry to confirm its identity and purity, comparing the results to the data in Section 3. The reported yield for this procedure is 74%.[4]
Conclusion
4-Methyl-quinoline-2-thiol is a heterocyclic compound whose chemistry is rich and multifaceted. Its defining feature, the thiol-thione tautomerism, dictates its reactivity and spectroscopic properties. Well-established synthetic routes make it an accessible building block for a wide range of chemical applications. As a versatile synthetic intermediate, it is a key precursor for creating libraries of substituted quinolines for drug discovery and for developing advanced materials such as fluorescent sensors. The foundational information provided in this guide serves as a valuable resource for scientists aiming to harness the potential of this important molecule.
References
- BenchChem (2025). physical and chemical properties of 4,6,8-Trimethyl-quinoline-2-thiol. BenchChem.
- BenchChem (n.d.). 4-Methyl-quinoline-2-thiol (CAS 4437-65-4). BenchChem.
- ChemicalBook (n.d.). 4-METHYLQUINOLIN-2-THIONE synthesis. ChemicalBook.
- El-Gendy, Z. et al. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
- BenchChem (2025). Synthesis of Quinoline-2-Thiol Derivatives: Application Notes and Protocols. BenchChem.
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Khan, I., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Retrieved from [Link]
